Cas no 1806969-70-9 (Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate)

Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C8H5BrClF2NO2/c1-15-8(14)3-2-13-6(9)5(10)4(3)7(11)12/h2,7H,1H3
- InChIKey: RFHPGFGTOXHOPC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=C(C(=O)OC)C=N1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062573-500mg |
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |
1806969-70-9 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029062573-250mg |
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |
1806969-70-9 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029062573-1g |
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate |
1806969-70-9 | 97% | 1g |
$3,099.20 | 2022-03-31 |
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806969-70-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1806969-70-9, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its bromo, chloro, and difluoromethyl substituents on a pyridine core, serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents targeting a range of diseases.
The pyridine ring in Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate is a well-known pharmacophore in medicinal chemistry, contributing to the binding affinity and selectivity of drug candidates. The presence of halogen atoms, specifically bromine and chlorine, enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high efficacy and low toxicity in drug design.
The difluoromethyl group is another critical feature of this compound, as it has been shown to improve metabolic stability and pharmacokinetic properties of drug molecules. Recent studies have highlighted the role of difluoromethyl-substituted compounds in enhancing binding interactions with biological targets, leading to increased potency and duration of action. For instance, drugs containing this moiety have demonstrated promising results in treating inflammatory diseases, cancer, and infectious disorders.
In the realm of drug discovery, Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate has been utilized in the synthesis of kinase inhibitors, which are a major class of targeted therapies for various cancers. The bromo and chloro substituents facilitate the introduction of aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, enabling the construction of potent inhibitors with high selectivity. These inhibitors have shown significant promise in preclinical studies, with several candidates advancing into clinical trials.
Moreover, the carboxylate moiety in Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate provides a versatile handle for further derivatization. It can be converted into amides, esters, or other functional groups through straightforward chemical transformations. This flexibility is particularly useful in generating libraries of compounds for high-throughput screening (HTS), a common strategy in modern drug discovery pipelines. The ability to rapidly modify the carboxylate group allows researchers to optimize lead compounds for better pharmacological properties.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate. For example, transition-metal-catalyzed C-H activation techniques have enabled the direct functionalization of pyridine rings without the need for pre-functionalized substrates. This approach has streamlined synthetic routes and reduced costs associated with drug development. Such innovations are crucial for accelerating the discovery and development of new medicines.
The compound's significance extends beyond oncology; it has also been explored in the treatment of neurological disorders. Pyridine-based molecules have shown potential as modulators of neurotransmitter systems, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of substituents in Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate allows for fine-tuning of pharmacological effects, which is essential for developing treatments with minimal side effects.
In conclusion, Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806969-70-9) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its structural features enable diverse chemical modifications, making it an indispensable tool for medicinal chemists. As research continues to uncover new therapeutic applications, this compound is poised to remain at the forefront of drug discovery efforts across multiple therapeutic areas.
1806969-70-9 (Methyl 2-bromo-3-chloro-4-(difluoromethyl)pyridine-5-carboxylate) 関連製品
- 1955-04-0(Methyl 3-(chlorocarbonyl)-5-nitrobenzoate)
- 2137832-10-9(5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1797300-87-8(N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 1822601-85-3(2-Pyrrolidineacetic acid, 4-methoxy-)
- 2171480-50-3(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methylhexanoic acid)
- 6947-75-7(3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester)
- 2060058-49-1(2-(2-Methylmorpholin-4-yl)cyclobutan-1-amine)
- 2344678-03-9(3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride)
- 1862847-95-7(4-(pyrimidin-2-yl)piperazin-2-one)
- 2172536-57-9(1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}pyrrolidine-3-carboxylic acid)




